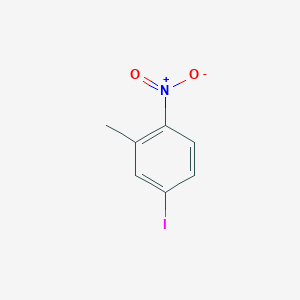

4-Iodo-2-methyl-1-nitrobenzene

描述

Contextual Significance of Halogenated Nitroarenes as Synthetic Intermediates

Halogenated nitroaromatic compounds are foundational pillars in the synthesis of a wide array of valuable chemicals. The presence of both a halogen atom and a nitro group on an aromatic ring imparts distinct reactivity, allowing for sequential and site-selective transformations. These compounds serve as key precursors for halogenated arylamines, which are produced through the selective reduction of the nitro group. nih.govrsc.org This transformation is critical, as halogenated anilines are vital intermediates in the manufacturing of dyes, pesticides, herbicides, polymers, and pharmaceuticals. nih.govrsc.orgwhiterose.ac.uk The wide availability of nitroaromatics as chemical feedstocks further enhances their importance in synthetic chemistry. rsc.org

The challenge in utilizing these intermediates often lies in achieving high chemoselectivity—specifically, reducing the nitro group without unintentionally removing the halogen (dehalogenation). nih.gov Modern catalytic systems, often employing non-noble metals, are being developed to address this, aiming to provide efficient and selective pathways to the desired halogenated amine products. nih.gov

Overview of Strategic Importance in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The strategic value of halogenated nitroarenes is most evident in their application in cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. ambeed.com The carbon-halogen bond, particularly carbon-iodine, is susceptible to oxidative addition by transition metal catalysts, such as palladium and copper, initiating catalytic cycles that are central to modern organic synthesis. umass.edu

These intermediates are frequently employed in a variety of named reactions:

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings utilize the halide as a reactive handle to introduce new alkyl, vinyl, or aryl groups, thereby constructing complex carbon skeletons. rsc.orgwalisongo.ac.id

Carbon-Heteroatom Bond Formation: The Ullmann condensation and Buchwald-Hartwig amination are classic and contemporary methods, respectively, for forming C-N, C-O, and C-S bonds. beilstein-journals.orgorganic-chemistry.org These reactions are crucial for synthesizing anilines, diaryl ethers, and other structures prevalent in medicinal chemistry and materials science. The nitro group, being strongly electron-withdrawing, can activate the aryl halide towards nucleophilic aromatic substitution, providing an alternative pathway for C-X bond formation.

Specific Focus: 4-Iodo-2-methyl-1-nitrobenzene as a Multifunctional Building Block

Within the family of halogenated nitroarenes, this compound stands out as a particularly useful and multifunctional synthetic building block. Its structure contains three distinct functional points: an iodine atom, a nitro group, and a methyl group. Each site offers a different synthetic opportunity, allowing for a programmed and stepwise functionalization of the aromatic ring.

The key reactive sites and their synthetic potential are:

Iodine Atom : As the most reactive halogen in many cross-coupling reactions, the iodo group is the primary site for forming new C-C and C-X bonds via palladium or copper catalysis. smolecule.com

Nitro Group : This group can be readily reduced to an amine, which can then undergo a host of further transformations, including diazotization, acylation, or participation in further coupling reactions. The nitro group also electronically activates the ring, influencing the reactivity of the other positions. smolecule.com

Methyl Group : The methyl group provides steric and electronic influence on the molecule's reactivity. smolecule.com It can also be a site for further chemical modification, for instance, through radical bromination to form a bromomethyl group, which is itself a reactive electrophile.

This trifecta of functional groups makes this compound a valuable intermediate for synthesizing complex, highly substituted aromatic compounds, including heterocycles and molecules with potential applications in pharmaceuticals and materials science. smolecule.comorganic-chemistry.org

Physicochemical Properties of this compound

The following table summarizes key properties of the title compound, sourced from chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 52415-00-6 | chemscene.com |

| Molecular Formula | C₇H₆INO₂ | chemscene.com |

| Molecular Weight | 263.03 g/mol | chemscene.com |

| IUPAC Name | This compound | |

| Synonym(s) | 5-Iodo-2-nitrotoluene | chemscene.com |

| Physical Form | Solid | |

| Purity | Typically ≥97% | chemscene.com |

Selected Synthetic Applications

The utility of this compound as a synthetic building block is demonstrated in various cross-coupling reactions.

| Reaction Type | Coupling Partner | Product | Notes | References |

| Sonogashira Coupling | Phenylacetylene | 2-Methyl-4-nitro-1-(phenylethynyl)benzene | A C-C bond formation reaction creating an internal alkyne. | rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | (Self-coupling via intermediate) | 1,2-Bis(4-iodo-2-nitrophenyl)ethane | Used to synthesize a dimeric structure, starting from the related 4-iodo-2-nitrotoluene (B1329957). | rsc.org |

| Buchwald-Hartwig Amination | p-Toluidine | N/A (Trace Product) | The related 1-iodo-4-nitrobenzene (B147127) was found to be a poor substrate under specific nickel-catalyzed conditions, yielding only trace amounts of the aminated product. This highlights the substrate-sensitivity of some coupling methods. | nih.govacs.org |

Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPWAALRHXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539779 | |

| Record name | 4-Iodo-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-00-6 | |

| Record name | 4-Iodo-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 2 Methyl 1 Nitrobenzene and Analogous Systems

Established Synthetic Pathways to Substituted Iodinated Nitrobenzenes

Traditional methods for the synthesis of iodinated nitrobenzenes, including the target compound 4-Iodo-2-methyl-1-nitrobenzene, have long relied on foundational reactions in organic chemistry. These pathways, while effective, often involve harsh conditions and multiple steps.

Diazotization-Iodination Procedures for Nitroanilines

A cornerstone in the synthesis of aryl iodides from aryl amines is the Sandmeyer-type reaction, which involves diazotization followed by iodination. For the synthesis of this compound, the starting material would be 3-methyl-4-nitroaniline. The process involves two main steps:

Diazotization : The amino group of the nitroaniline is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. chemicalbook.comthieme-connect.de

Iodination : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). thieme-connect.deprepchem.com The diazonium group is an excellent leaving group and is readily displaced by the iodide ion, releasing nitrogen gas and forming the desired aryl iodide. chemicalbook.com

While effective, this method can be complicated by side reactions, such as the formation of phenol (B47542) byproducts, especially if the temperature is not carefully controlled. thieme-connect.dersc.org Various modifications have been developed to improve yields and simplify the procedure, such as using solid-supported reagents. For instance, silica (B1680970) sulfuric acid and polymer-supported nitrite have been used to create more stable diazonium salts at room temperature under solvent-free conditions, leading to high yields of the corresponding iodoarenes. thieme-connect.dersc.org

Table 1: Comparison of Diazotization-Iodination Methods for 4-Nitroaniline

| Entry | Reagents/Catalyst | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HI/KNO₂ | - | - | - | rsc.org |

| 2 | KI/NaNO₂/PTSA | - | 120 | 85 | rsc.org |

| 3 | Wet SSA/NaNO₂/KI | rt, solvent-free | 30 | 88 | rsc.org |

| 4 | Cellulose (B213188) sulfuric acid/NaNO₂/KI | Grinding, solvent-free | 12 | 87 | sid.ir |

| 5 | Fe₃O₄@SILnP/NaNO₂/NaI | 0°C to rt | 14 | 83 | rsc.org |

PTSA: p-Toluenesulfonic acid; SSA: Silica Sulfuric Acid; rt: room temperature

Regioselective Nitration and Halogenation of Toluenes and Iodobenzenes

The synthesis of this compound can also be approached through direct electrophilic aromatic substitution on a simpler precursor. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring.

Iodination of 2-Methyl-1-nitrobenzene (o-Nitrotoluene) : In this route, the starting material is o-nitrotoluene. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. For the desired product, this compound, the iodine atom must be introduced at the C4 position, which is para to the methyl group and meta to the nitro group. The directing effects of both substituents are therefore aligned, favoring the formation of the desired isomer.

Nitration of 3-Iodotoluene : Alternatively, one could start with 3-iodotoluene. Here, both the methyl group and the iodine atom are ortho-, para-directing. The nitro group needs to be introduced at the C1 position. This position is ortho to the methyl group and ortho to the iodine atom. This would likely lead to a mixture of isomers, making it a less regioselective pathway compared to the iodination of o-nitrotoluene.

Traditional nitration methods often employ harsh and corrosive mixed acid systems (sulfuric and nitric acid), which can lead to poor regioselectivity and over-nitration. frontiersin.orgias.ac.in Modern methods utilize solid acid catalysts like zeolites to improve regioselectivity. ias.ac.ingoogle.com For halogenation, rhodium-catalyzed methods have been developed for the ortho-iodination of nitrobenzenes using N-iodosuccinimide (NIS), although this would lead to an isomeric product in the case of 2-methylnitrobenzene. rsc.orgnih.gov

Synthesis of Related Isomers (e.g., 1-Iodo-4-methyl-2-nitrobenzene)

The synthesis of isomers is crucial for structure-activity relationship studies and for providing alternative building blocks in organic synthesis. The isomer 1-Iodo-4-methyl-2-nitrobenzene can be synthesized efficiently via a modern decarboxylative iodination method. rsc.org This reaction starts from 4-methyl-2-nitrobenzoic acid and utilizes a silver/copper-mediated pathway with sodium iodide as the iodine source under aerobic conditions. rsc.org This specific method provided the target isomer in a 53% yield. rsc.org

Table 2: Synthesis of 1-Iodo-4-methyl-2-nitrobenzene via Decarboxylative Iodination rsc.org

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-2-nitrobenzoic acid | Ag₂SO₄, Cu(OAc)₂, NaI, 2,9-dimethyl-1,10-phenanthrolinium | Aerobic | 1-Iodo-4-methyl-2-nitrobenzene | 53 |

Modern and Sustainable Synthetic Approaches

Metal-Mediated and Catalyzed Halogenation Techniques (e.g., Ag/Cu-mediated decarboxylative iodination)

Metal-catalyzed reactions have become indispensable tools for the synthesis of aryl halides. Decarboxylative halogenation, in particular, offers a valuable alternative to traditional methods, converting readily available carboxylic acids into aryl halides. acs.org

A notable example is the Ag/Cu-mediated decarboxylative iodination of aryl carboxylic acids. rsc.orgmdpi.com This method is effective for various substrates, including those with ortho-nitro groups. acs.orgmdpi.comresearchgate.net The reaction proceeds under aerobic conditions and uses inexpensive sodium iodide as the halogen source. rsc.org While this specific method has been reported for the synthesis of the isomer 1-iodo-4-methyl-2-nitrobenzene from 4-methyl-2-nitrobenzoic acid, the principle is applicable to a range of nitrobenzoic acids. rsc.org

Other advanced methods include rhodium-catalyzed C-H functionalization for the direct ortho-iodination of nitroarenes, demonstrating high regioselectivity. rsc.orgnih.govresearchgate.net Palladium-catalyzed transformations of aryl chlorides and triflates to nitroaromatics also represent an efficient protocol with broad functional group compatibility. organic-chemistry.org

Green Chemistry Principles in Synthesis (e.g., Solvent-Free Reactions, Sonochemistry, Green Solvents)

The principles of green chemistry are increasingly being integrated into the synthesis of nitroaromatic compounds to minimize environmental impact. rsc.org

Solvent-Free Reactions : Performing reactions without a solvent, or under mechanochemical conditions (e.g., ball milling), can significantly reduce waste. rsc.org Solvent-free diazotization-iodination of aromatic amines has been achieved by grinding the reactants with a solid acid catalyst like cellulose sulfuric acid or silica sulfuric acid, offering short reaction times and high yields. thieme-connect.desid.ir Similarly, solvent-free hydrogenation of nitroaromatics has been demonstrated using specialized catalysts. researchgate.netresearchgate.net

Sonochemistry : The use of ultrasound to promote chemical reactions has gained traction as a green technique. acs.org Acoustic cavitation, the phenomenon behind sonochemistry, creates localized microreactors with high temperature and pressure, which can accelerate reaction rates. scirp.orgsemanticscholar.org Sonication has been successfully applied to nitration reactions, often leading to enhanced rates, higher yields, and improved regioselectivity under milder conditions compared to conventional methods. frontiersin.orgsemanticscholar.orgresearchgate.net

Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal of green chemistry. rsc.org Room Temperature Ionic Liquids (RTILs) have been explored as green solvents for electrochemical methods to synthesize substituted nitroaromatics. rsc.org Water is also an ideal green solvent, and methods for diazotization-iodination in aqueous media have been developed. sid.ir

These sustainable approaches not only make the synthesis of compounds like this compound safer and more efficient but also align with the growing demand for environmentally responsible chemical manufacturing. researchgate.net

Reactivity and Mechanistic Investigations of 4 Iodo 2 Methyl 1 Nitrobenzene

Transformations Involving the Nitro Functional Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. lkouniv.ac.in It also serves as a key precursor for the synthesis of amino and hydroxylamine (B1172632) derivatives through various reduction methods.

Selective Reduction to Amine and Hydroxylamine Derivatives

The conversion of the nitro group in 4-iodo-2-methyl-1-nitrobenzene to an amine (4-iodo-2-methylaniline) or a hydroxylamine derivative is a fundamental transformation in organic synthesis. This reduction can be achieved through several methods, each with its own mechanistic nuances and selectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. lkouniv.ac.in

Palladium on Carbon (Pd/C): This is a highly efficient catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comhelgroup.com The reaction involves the use of hydrogen gas (H₂) as the reductant. commonorganicchemistry.com However, a significant drawback of Pd/C is its propensity to catalyze the reduction of other functional groups, which can lead to a loss of chemoselectivity. commonorganicchemistry.com Specifically for haloarenes, dehalogenation can be a competing reaction. organic-chemistry.org The mechanism of catalytic hydrogenation on palladium surfaces is thought to involve the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. masterorganicchemistry.com Some studies suggest that the reaction may proceed without the formation of detectable intermediates like nitrosobenzene (B162901) or phenylhydroxylamine in the solution phase, indicating a direct transformation on the catalyst surface. orientjchem.orgresearchgate.net

Raney Nickel: This catalyst is also effective for nitro group reduction and is often preferred when the substrate contains sensitive halogen substituents (I, Br, Cl) that could be removed by Pd/C. commonorganicchemistry.com Raney nickel, a porous nickel catalyst, can be used with hydrogen gas or with hydrogen donors like hydrazine (B178648) hydrate (B1144303). cdnsciencepub.comresearchgate.net The reduction of monohalogenated nitrobenzenes to the corresponding anilines using Raney nickel and hydrazine hydrate in methanol (B129727) has been shown to proceed in good yields. cdnsciencepub.com The activity of Raney nickel can be influenced by its preparation and the presence of promoters. For instance, Raney nickel with a high iron content has been reported to exhibit higher activity and better yields in the reduction of aromatic nitro compounds. google.com

| Catalyst | Typical Reductant | Advantages | Disadvantages/Side Reactions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | High efficiency for nitro group reduction. commonorganicchemistry.comhelgroup.com | Can catalyze dehalogenation of aryl halides. organic-chemistry.org May reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, Hydrazine hydrate | Good for substrates with halogen substituents to avoid dehalogenation. commonorganicchemistry.com | Activity can vary based on preparation and promoters. google.com |

The reduction of the nitro group can also be achieved using various chemical reagents in different reaction media.

Acidic Medium: A classic method for reducing aromatic nitro compounds to primary amines involves the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid. lkouniv.ac.in This method, known as the Béchamp reduction when using iron, is effective and has been a long-standing technique in organic synthesis. orgoreview.com The mechanism involves the transfer of electrons from the metal and protons from the acid in a stepwise manner. lkouniv.ac.in

Neutral Medium: In a neutral environment, the reduction of nitro compounds, both aromatic and aliphatic, typically yields hydroxylamines. A common reagent system for this transformation is zinc dust and ammonium (B1175870) chloride. lkouniv.ac.in

Alkaline Medium: The Zinin reduction, which utilizes sodium sulfide (B99878) (Na₂S) or other sulfides in an aqueous or alcoholic solution, is a notable example of nitro group reduction under alkaline or neutral conditions. wikipedia.orgsioc-journal.cn A key advantage of the Zinin reaction is its chemoselectivity; it can selectively reduce a nitro group in the presence of other reducible functionalities like aryl halides. wikipedia.org The reaction proceeds through intermediates such as nitrosoarenes and arylhydroxylamines. wikipedia.orgnumberanalytics.com

| Reaction Medium | Typical Reagents | Primary Product | Key Features |

|---|---|---|---|

| Acidic | Fe/HCl, Sn/HCl, Zn/HCl | Amine | Effective for converting nitroarenes to primary amines. lkouniv.ac.in |

| Neutral | Zn/NH₄Cl | Hydroxylamine | Milder conditions compared to acidic reduction. lkouniv.ac.in |

| Alkaline/Neutral | Na₂S (Zinin Reduction) | Amine | Chemoselective; preserves aryl halides. wikipedia.org |

Recent research has focused on developing highly chemoselective and environmentally benign methods for nitro group reduction.

Ascorbic Acid (Vitamin C): While not extensively documented for this compound specifically, ascorbic acid has been explored as a green reducing agent in various contexts. Its potential for chemoselective reductions is an area of ongoing research.

Tetrahydroxydiboron (B82485) (B₂(OH)₄): This reagent has emerged as a powerful tool for the metal-free, rapid, and highly chemoselective reduction of aromatic nitro compounds. nih.govorganic-chemistry.org In the presence of an organocatalyst like 4,4'-bipyridine, tetrahydroxydiboron can reduce nitroarenes to the corresponding anilines at room temperature, often within minutes. nih.govorganic-chemistry.org A significant advantage of this system is its tolerance for a wide array of sensitive functional groups, including halogens, vinyl, ethynyl, and carbonyl groups. nih.govorganic-chemistry.org This high degree of chemoselectivity makes it particularly valuable for the synthesis of complex, functionalized anilines. scihorizon.com The process has been adapted for continuous flow synthesis to address safety concerns related to exothermicity. scihorizon.com

The reduction of a nitro group to an amine is a multi-electron process that can proceed through various intermediates.

Haber's Model: Based on electrochemical studies, Haber proposed a general mechanism for nitrobenzene (B124822) reduction that involves two main pathways. unimi.itgoogle.com

Direct Route: This pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. unimi.itgoogle.comrsc.org

Condensation Route: This alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. The azoxy intermediate is then further reduced to an azo compound, a hydrazo compound, and ultimately the amine. unimi.itgoogle.com The specific pathway and the accumulation of intermediates can depend on the reaction conditions and the catalyst used. google.com For instance, some studies on Pd/C catalyzed hydrogenations have not detected intermediates like nitrosobenzene or phenylhydroxylamine, suggesting a direct surface-mediated process. orientjchem.orgresearchgate.net

Zinin Reaction Mechanism: Discovered by Nikolay Zinin in 1842, this reaction typically uses sodium sulfide or polysulfides as the reductant. orgoreview.comwikipedia.orgnumberanalytics.com The mechanism is believed to involve the in-situ generation of a disulfide. The nitroarene is reduced stepwise, with nitroso and hydroxylamine species as likely intermediates. wikipedia.org The reaction is particularly useful for its ability to selectively reduce nitro groups while leaving other functional groups, such as aryl halides, intact. wikipedia.org

Chemoselective Reduction with Emerging Reagents (e.g., Ascorbic Acid, Tetrahydroxydiboron)

Nucleophilic Aromatic Substitution Governed by the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA_r). This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the iodine atom is para to the nitro group, making it susceptible to displacement by nucleophiles. However, the presence of the methyl group ortho to the nitro group can introduce steric hindrance, potentially influencing the reaction rate and regioselectivity.

The reactivity of halogens in S_NAr reactions is generally F > Cl > Br > I. While iodine is typically a good leaving group in many reactions, in S_NAr its departure is often the rate-determining step, and its lower reactivity compared to other halogens is a known phenomenon. Despite this, the activating effect of the nitro group can facilitate the substitution of the iodo group by strong nucleophiles. For instance, in related haloarenes, the nitro group has been shown to activate the displacement of halogens by nucleophiles like alkylthiols. vanderbilt.edu

Reactions at the Aryl Iodide Moiety: Carbon-Carbon Bond Formation

The presence of an iodine atom on the aromatic ring of this compound renders it a versatile substrate for a variety of carbon-carbon bond-forming reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions. This section explores several important palladium-catalyzed and copper-mediated coupling processes that utilize this compound as a key building block for the synthesis of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions have become indispensable for the construction of biaryl frameworks, which are common motifs in pharmaceuticals, natural products, and materials science. beilstein-journals.org

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryls, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orggre.ac.uk The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to substituted biaryl compounds. The electron-withdrawing nitro group can influence the reactivity of the aryl iodide. Research has shown that aryl halides with electron-withdrawing groups can be effective substrates in Suzuki-Miyaura couplings. For instance, the coupling of various arylboronic acids with aryl iodides like 1-iodo-4-nitrobenzene (B147127) proceeds efficiently. rsc.org The presence of a methyl group at the ortho position to the nitro group in this compound can introduce steric considerations that may affect reaction rates and yields.

A study on the direct coupling of arenes with aryl halides indicated that the use of 1-iodo-4-methyl-2-nitrobenzene in a reaction with naphthalene (B1677914) resulted in a 51% yield of the corresponding biaryl product. acs.org This suggests that while the reaction proceeds, the presence of the electron-donating methyl group might be slightly unfavorable for the biaryl formation compared to substrates with only electron-withdrawing groups. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Iodo-4-methyl-2-nitrobenzene | Naphthalene | Cs₂CO₃, DMSO | 1-(4-Methyl-2-nitrophenyl)naphthalene | 51 | acs.org |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd powder, KF, MeOH | 4-Nitrobiphenyl | 93 | rsc.org |

| This compound | 3-Nitrophenylboronic acid | γ-Fe₂O₃@PAMAM-G0-Pd, K₂CO₃, H₂O | 2-Methyl-3',4-dinitro-1,1'-biphenyl | 85 | uni-regensburg.de |

This table presents selected examples of Suzuki-Miyaura coupling reactions involving nitrated aryl iodides to illustrate the formation of biaryl compounds.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). libretexts.orgrsc.org This method is known for its tolerance of a wide array of functional groups, and the organotin reagents are generally stable to air and moisture. libretexts.orgsigmaaldrich.com The reactivity order for halides in Stille coupling is typically I > Br > Cl. nih.gov

The electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle. Studies on similar substrates, such as 1-iodo-4-nitrobenzene, have demonstrated successful Stille couplings. For example, the reaction of 1-iodo-4-nitrobenzene with tetraalkynylstannanes in the presence of a palladium catalyst provides a route to arylalkynes. rsc.org The presence of a nitro group can significantly accelerate the rate of reaction compared to less activated aryl halides. nih.gov

In a study focused on the synthesis of carbazole (B46965) derivatives, 2-(tri-n-butylstannyl)-1-nitrobenzene was coupled with 2-iodo-2-cyclohexen-1-one, showcasing the utility of nitro-substituted organostannanes in Stille reactions. wvu.edu While this example uses the organotin as the nucleophilic partner, it underscores the compatibility of the nitro group in such transformations. The coupling of this compound with various organotin reagents would be expected to proceed efficiently, providing access to a diverse range of substituted aromatic compounds.

Table 2: General Conditions for Stille Coupling

| Electrophile | Nucleophile | Catalyst | Solvent | Additives | General Outcome |

|---|---|---|---|---|---|

| Aryl Iodide (e.g., this compound) | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Toluene (B28343), Dioxane, or DMF | Often none, but sometimes LiCl | Formation of Aryl-R bond |

This table outlines the general components and conditions for a typical Stille coupling reaction, applicable to substrates like this compound.

The Kumada coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. rsc.orgorganic-chemistry.orgambeed.com This method is effective for the synthesis of biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction, and the nitro group in this compound could potentially react with the Grignard reagent. Palladium-catalyzed cross-coupling is generally more chemoselective than nickel-catalyzed versions, and the nitro group, in particular, appears to be incompatible with nickel-phosphine catalysts. orgsyn.org

The Hiyama coupling employs an organosilicon compound as the nucleophile, which is activated by a fluoride (B91410) source, such as TBAF (tetrabutylammonium fluoride). mdpi.com This reaction is also catalyzed by palladium and offers an alternative to other cross-coupling methods. mdpi.comresearchgate.net The Hiyama coupling is known for its tolerance to various functional groups. Research has shown that aryl halides with electron-withdrawing groups, such as 4-bromonitrobenzene, can be successfully coupled using this method. researchgate.net Therefore, this compound is expected to be a suitable substrate for Hiyama coupling, allowing for the formation of C-C bonds with a variety of organosilanes.

Table 3: Comparison of Kumada and Hiyama Couplings

| Coupling Reaction | Nucleophile | Catalyst | Key Activator/Reagent | Functional Group Tolerance |

|---|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | Grignard Reagent | Limited, sensitive to acidic protons and some functional groups |

| Hiyama | Organosilane (R-SiR'₃) | Pd complexes | Fluoride source (e.g., TBAF) | Generally good |

This table provides a comparative overview of the key features of Kumada and Hiyama couplings.

Copper-mediated coupling reactions represent some of the oldest methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but remain valuable synthetic tools.

The classic Ullmann coupling involves the self-coupling of two molecules of an aryl halide in the presence of copper metal at high temperatures to form a symmetrical biaryl. chemie-brunschwig.chacs.org The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. For example, 1-iodo-2-nitrobenzene (B31338) can undergo Ullmann coupling to produce 2,2'-dinitrobiphenyl. rsc.orgresearchgate.net The reaction of this compound would be expected to yield the corresponding symmetrical 2,2'-dimethyl-4,4'-dinitrobiphenyl.

Variants of the Ullmann reaction can also be used for the cross-coupling of two different aryl halides, although controlling the selectivity to favor the unsymmetrical product can be challenging. thieme-connect.de The reaction of this compound with other aryl halides in the presence of copper could lead to a mixture of homo-coupled and cross-coupled products. Furthermore, copper-catalyzed reactions can be employed for C-N and C-O bond formation, where an aryl halide is coupled with an amine or an alcohol. rhhz.netmdpi.com In some instances, copper-mediated cross-coupling reactions have been observed with iododifluoroacetamides and 1-iodo-4-nitrobenzene. cas.cn

Table 4: Ullmann Coupling of Nitro-Substituted Aryl Iodides

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Copper powder | Heat, solvent-free | 2,2'-Dinitrobiphenyl | Variable | rsc.org |

| 1-Iodo-2-nitrobenzene | Copper(I) triflate, aq. NH₃ | Room temperature | 2,2'-Dinitrobiphenyl | ~90% | thieme-connect.de |

This table shows examples of Ullmann coupling reactions with a structurally related compound to illustrate the typical transformation.

Copper-Mediated Coupling Processes

Copper-Catalyzed Arylation of C-H Bonds

The carbon-iodine bond in this compound serves as a key reactive site for cross-coupling reactions. Due to the presence of the electron-withdrawing nitro group, the aryl iodide is activated towards oxidative addition, a crucial step in many transition metal-catalyzed processes. Copper-catalyzed C-H arylation provides a powerful and cost-effective method for forming carbon-carbon bonds, directly coupling aryl halides with C-H bonds of various (hetero)arenes. organic-chemistry.org

In this context, this compound is an excellent substrate. General methods for the copper-catalyzed arylation of sp² C-H bonds have been developed that successfully couple aryl iodides with a range of electron-rich and electron-poor heterocycles, as well as electron-deficient arenes. nih.gov The choice of base is critical and depends on the acidity of the C-H bond being functionalized, with lithium alkoxides or potassium phosphate (B84403) often employed. nih.gov The reaction typically proceeds with high regioselectivity, targeting the most acidic C-H bond of the coupling partner. nih.gov Given that electron-poor aryl iodides are highly effective in these transformations, this compound is expected to readily participate, enabling the synthesis of complex biaryl structures.

Table 1: Representative Copper-Catalyzed C-H Arylation with Aryl Iodides

| Aryl Iodide | C-H Bond Source | Catalyst/Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodotoluene | 1,3-Benzoxazole | CuI / LiOtBu | DMF | 2-(4-Methylphenyl)-1,3-benzoxazole | 93 |

| 4-Iodoanisole | Thiazole | CuI / LiOtBu | DMF | 2-(4-Methoxyphenyl)thiazole | 85 |

| 1-Iodo-4-nitrobenzene | 1,2-Dimethoxy-3,5-dinitrobenzene | CuI / K3PO4 | DMF | 2,4-Dinitro-6-(4-nitrophenyl)-1,3-dimethoxybenzene | 81 |

| 1-Iodo-4-nitrobenzene | Caffeine | CuI / tBuOK | DMF/Xylenes | 8-(4-Nitrophenyl)caffeine | 83 |

Cu-Mediated Fluoroalkylation Reactions

The introduction of fluoroalkyl groups into aromatic systems is of significant interest in medicinal and materials chemistry. Copper-mediated fluoroalkylation reactions offer a direct route to these valuable compounds from aryl iodides. escholarship.org Systematic studies have shown that in reactions involving iododifluoroacetamides and copper, a competition exists between cross-coupling, intramolecular cyclization, and homocoupling pathways. cas.cn The selectivity can be controlled by tuning reaction conditions and the substituents on the fluoroalkylating agent. cas.cn

Aryl iodides are common coupling partners in these reactions. Research using 1-iodo-4-nitrobenzene, a close structural analog of this compound, demonstrates that electron-poor aryl iodides generally provide better yields of the desired cross-coupling product. cas.cn This enhanced reactivity is attributed to the electronic effect of the nitro group, which facilitates the key steps in the catalytic cycle. Therefore, this compound is expected to be an effective substrate for copper-mediated fluoroalkylation, such as difluoromethylation or trifluoromethylation. escholarship.orgrsc.org For example, the trifluoromethylation agent [18F]CF3Cu, generated in-situ, has been successfully coupled with (hetero)aryl iodides, with 4-nitro-iodobenzene being a model substrate. nih.gov

Table 2: Copper-Mediated Cross-Coupling of Aryl Iodides with Iododifluoroacetamide

| Aryl Iodide | Fluoroalkylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | ICF2CON(CH2CH3)2 | Cu, DMSO, 50 °C, 8 h | N,N-Diethyl-2,2-difluoro-2-(4-nitrophenyl)acetamide | 70 |

| 1-Iodo-4-cyanobenzene | ICF2CON(CH2CH3)2 | Cu, DMSO, 50 °C, 8 h | 2-(4-Cyanophenyl)-N,N-diethyl-2,2-difluoroacetamide | 65 |

| 1-Iodo-4-fluorobenzene | ICF2CON(CH2CH3)2 | Cu, DMSO, 50 °C, 8 h | N,N-Diethyl-2,2-difluoro-2-(4-fluorophenyl)acetamide | 45 |

| Iodobenzene | ICF2CON(CH2CH3)2 | Cu, DMSO, 50 °C, 8 h | N,N-Diethyl-2,2-difluoro-2-phenylacetamide | 35 |

Nickel-Catalyzed Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for forming C(sp²)-C(sp³) bonds, uniting two different electrophiles under reductive conditions. acs.org This approach avoids the need for pre-formed organometallic reagents, offering a more direct and sustainable synthetic route. polimi.it These reactions typically employ an inexpensive metal reductant, like manganese or zinc, and a nickel catalyst, often using air-stable Ni(II) precatalysts such as NiBr₂·glyme or NiCl₂(dme). acs.orgpolimi.it

In this framework, aryl iodides are common electrophilic partners. Recent methodologies have demonstrated the coupling of aryl iodides with alkyl electrophiles, including Katritzky salts derived from primary amines or alkyl sulfonates. polimi.itrsc.org The substrate scope for the aryl iodide is broad, and iodoarenes bearing electron-withdrawing groups, such as ketones and nitro groups, are well-tolerated. polimi.it This indicates that this compound would be a suitable substrate for these transformations, allowing for the introduction of various primary and secondary alkyl groups at the 4-position of the ring.

Reactivity at the Methyl Functional Group

Benzylic Oxidations to Carboxylic Acid Derivatives

The methyl group of this compound is not inert; its position adjacent to the aromatic ring—the benzylic position—makes it susceptible to specific chemical transformations. schoolwires.net One of the most common reactions at this site is oxidation. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains on a benzene (B151609) ring to a carboxylic acid group.

A critical requirement for this reaction is the presence of at least one benzylic hydrogen atom. masterorganicchemistry.com Since the methyl group possesses three benzylic hydrogens, it readily undergoes this oxidation. The aromatic ring itself, particularly when deactivated by a nitro group, is remarkably stable to these conditions. schoolwires.net Thus, treatment of this compound with KMnO₄ will selectively convert the methyl group into a carboxylic acid, yielding 4-iodo-2-nitrobenzoic acid. This transformation is valuable for converting simple toluene derivatives into more functionalized benzoic acids.

Radical Functionalization at the Benzylic Position

The benzylic position is also highly reactive towards free radical intermediates. msu.edu This is because a radical formed at the benzylic carbon is significantly stabilized by resonance with the adjacent aromatic π-system. khanacademy.org This inherent stability facilitates reactions that proceed via a benzylic radical mechanism.

A classic example is the free-radical bromination of alkylbenzenes using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light). khanacademy.org This reaction selectively introduces a bromine atom at the benzylic position. Applying this to this compound would result in the formation of 1-(bromomethyl)-4-iodo-2-nitrobenzene. This product is a versatile synthetic intermediate, as the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.

Comprehensive Analysis of Substituent Effects and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the interplay of its three substituents: the nitro group, the methyl group, and the iodine atom.

Nitro Group (-NO₂): Located at position 1, this group is strongly electron-withdrawing via both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions (positions 3 and 5). msu.edu In the context of cross-coupling reactions at the C-I bond, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon bearing the iodine, making the molecule a more reactive substrate. cas.cn

Methyl Group (-CH₃): At position 2, the methyl group is electron-donating and activating through hyperconjugation. msu.edu Its primary influence in the reactions discussed is not on the aromatic ring's reactivity but at the benzylic position itself, which is activated for oxidation and radical halogenation. masterorganicchemistry.commsu.edu Its electronic donation partially counteracts the deactivating effect of the nitro group, but the nitro group's influence is dominant.

Iodo Group (-I): At position 4, the iodine atom is the primary site for cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive in oxidative addition steps with transition metals like copper, nickel, or palladium. Its reactivity is further amplified by the para-nitro group.

Regioselectivity: The molecule presents three distinct reactive sites, and the choice of reagents dictates the outcome:

Reactions at the C-I Bond: Transition metal-catalyzed cross-coupling reactions (e.g., Cu-catalyzed arylation, Ni-catalyzed coupling) will occur exclusively at the C-I bond at position 4.

Reactions at the Methyl Group: Strong oxidizing agents (KMnO₄) or radical reagents (NBS) will selectively functionalize the benzylic position of the methyl group at position 2. khanacademy.org

Reactions on the Aromatic Ring: Further electrophilic aromatic substitution is unlikely due to the deactivating nitro group but, if forced, would be directed by the substituents. The powerful meta-directing nitro group and the ortho,para-directing methyl and iodo groups would lead to complex regiochemical outcomes, likely favoring substitution at position 5, which is meta to the nitro group and ortho to the iodine.

The specific arrangement of substituents in this compound thus creates a versatile building block, allowing for selective functionalization at different points of the molecule depending on the chosen reaction conditions.

Electronic and Steric Influences on Reaction Pathways and Outcomes

The reaction pathways of this compound are dictated by the electronic properties and spatial arrangement of its functional groups. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution. msu.edu Conversely, the methyl group (-CH₃) is an electron-donating group, which activates the ring. The iodine atom (-I) is also deactivating but is an ortho-, para-director for electrophilic substitution. msu.edu

In the context of this compound, the positions of these groups are critical. The nitro and methyl groups are ortho and para to the iodo group, respectively. This arrangement creates a complex electronic environment. The strong electron-withdrawing nature of the nitro group, combined with the iodine, significantly influences the reactivity of the C-I bond, particularly in metal-catalyzed cross-coupling reactions. For instance, in reactions like the Suzuki-Miyaura coupling, the electron-deficient nature of the aryl iodide can enhance its reactivity towards oxidative addition to a palladium(0) catalyst.

However, studies on related aryl halides have shown that the expected reactivity trends can be nuanced. For example, in some Pd-catalyzed Suzuki-Miyaura reactions, aryl iodides have been found to be surprisingly less efficient coupling partners compared to equivalent bromides, especially at lower temperatures. acs.org This suggests that factors beyond the simple electronic nature of the halide, such as ligand effects and the stability of intermediates, play a crucial role. acs.org

Steric hindrance also plays a significant role. The methyl group at the 2-position, ortho to the iodine atom, can sterically hinder the approach of bulky reagents or catalysts to the C-I bond. This steric effect can influence the rate and success of cross-coupling reactions, sometimes necessitating the use of specific ligands or higher reaction temperatures to achieve good yields. In nucleophilic aromatic substitution reactions, the positions ortho and para to the activating nitro group are electronically favored, but the substitution of the iodine atom is the most common pathway due to its nature as a good leaving group.

Computational Chemistry for Regioselectivity Prediction (e.g., DFT Calculations, Electrostatic Potential Mapping)

Computational chemistry provides powerful tools for predicting the regioselectivity of reactions involving this compound. Methods such as Density Functional Theory (DFT) calculations and electrostatic potential mapping are instrumental in understanding and forecasting reaction outcomes. rsc.org These computational models can elucidate the site- and regioselectivity of organic reactions, which is a cornerstone of synthesis planning. rsc.org

DFT calculations can be used to model the electronic structure of the molecule, providing insights into the electron density at different positions on the aromatic ring. This information helps predict the most likely sites for electrophilic or nucleophilic attack. For instance, Fukui function analysis, a method based on DFT, can identify electrophilic and nucleophilic sites on the molecule, guiding predictions for further functionalization.

Electrostatic potential (ESP) mapping creates a visual representation of the charge distribution on the molecule. Regions with negative potential (shown in red or orange) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show a significant positive potential near the carbon atom bonded to the nitro group and a lesser positive potential near the carbon bonded to the iodine, indicating these as potential sites for nucleophilic attack.

Furthermore, computational methods can be used to calculate the energies of reaction intermediates and transition states for different possible reaction pathways. nih.gov By comparing the activation energies for substitution at different positions, chemists can predict the most kinetically favorable product. For example, in a potential electrophilic aromatic substitution on the ring, calculations could determine whether substitution is more likely to occur at the positions ortho or meta to the nitro group by modeling the stability of the corresponding benzenonium ion intermediates. msu.edu The RegioSQM method, which uses the semiempirical PM3 method to calculate the free energies of protonated aromatic carbons, has proven effective in predicting the regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.org

Impact of Reaction Conditions on Product Distribution and Yields

Temperature: Temperature can have a profound effect on both reaction rate and selectivity. In copper-mediated cross-coupling reactions with related aryl iodides like 1-iodo-4-nitrobenzene, temperature is a critical parameter. cas.cn For example, a study showed that while the reaction proceeded at 50 °C, lower temperatures (30 °C) resulted in no product, and higher temperatures (70 °C) led to a decreased yield. cas.cn Similarly, in Suzuki-Miyaura couplings, increasing the temperature can sometimes overcome the poor reactivity of aryl iodides observed at lower temperatures. acs.org

Solvent: The choice of solvent can significantly influence reaction outcomes by affecting the solubility of reactants and the stability of intermediates. In a study on copper-mediated fluoroalkylation, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent, whereas polar aprotic solvents like dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) did not facilitate the reaction. cas.cn

Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal catalyst and the associated ligands is paramount. Different ligands can alter the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity. In Suzuki-Miyaura couplings of aryl iodides, the use of different phosphine (B1218219) ligands has been shown to lead to vastly different yields. For example, while tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be inefficient at low temperatures, other monodentate and bidentate phosphine ligands can lead to more efficient couplings. acs.org

The following interactive tables, based on research on related aryl iodides, illustrate the impact of varying reaction conditions on product yields.

Table 1: Effect of Reaction Conditions on Copper-Mediated Cross-Coupling of 1-Iodo-4-nitrobenzene cas.cn

This table shows how temperature, time, and solvent choice affect the yield of the cross-coupling product.

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 50 | 8 | DMSO | 58 |

| 50 | 8 | DMF | 0 |

| 50 | 8 | HMPA | 0 |

| 30 | 24 | DMSO | 0 |

| 70 | 8 | DMSO | 35 |

Table 2: Effect of Ligands on Suzuki-Miyaura Coupling of an Aryl Iodide at 50 °C acs.org

This table demonstrates the significant impact of different phosphine ligands on the efficiency of a palladium-catalyzed Suzuki-Miyaura reaction.

| Ligand | Yield after 0.25 h (%) | Yield after 24 h (%) |

|---|---|---|

| PPh₃ | (1) | 2 |

| P(o-tol)₃ | (55) | 98 |

| dppf | (1) | 2 |

| dppe | (41) | 98 |

Advanced Applications and Derivatization in Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of the iodo, methyl, and nitro groups on the benzene (B151609) ring makes 4-Iodo-2-methyl-1-nitrobenzene a valuable starting material for constructing intricate molecular architectures.

This compound is a key precursor in the synthesis of various pharmaceutical intermediates, most notably indole (B1671886) derivatives. Indoles are a critical class of heterocyclic compounds found in many biologically active molecules and approved drugs. The synthesis of indole derivatives from this compound often involves the Batcho-Leimgruber indole synthesis. For instance, in the total synthesis of Indiacen B, a natural product, 1-iodo-2-methyl-3-nitrobenzene (B91180) is utilized. researchgate.net This is achieved by converting 2-methyl-3-nitroaniline (B147196) into 1-iodo-2-methyl-3-nitrobenzene, which then undergoes cyclization to form the indole core. researchgate.net Another example involves the reaction of 4-iodo-2-nitrotoluene (B1329957) with 2-hydrazinyl-benzaldehyde to produce 3-(4-methyl-3-nitro-phenyl)-1H-indole, a heterocyclic compound with potential pharmaceutical applications. smolecule.com

Table 1: Synthesis of Indole Derivatives from this compound Analogs

| Starting Material | Reagents | Product | Application |

| 2-methyl-3-nitroaniline | Sodium nitrite (B80452), Potassium iodide | 1-Iodo-2-methyl-3-nitrobenzene | Intermediate for Indiacen B synthesis researchgate.net |

| 1-Iodo-2-methyl-3-nitrobenzene | Dimethylformamide dimethyl acetal, Titanium(III) chloride | 4-Iodoindole | Intermediate for Indiacen B synthesis researchgate.net |

| 4-Iodo-2-nitrotoluene | 2-hydrazinyl-benzaldehyde | 3-(4-methyl-3-nitro-phenyl)-1H-indole | Potential pharmaceutical compound smolecule.com |

This table summarizes synthetic routes to indole derivatives starting from compounds related to this compound.

The presence of the nitro group and the reactive iodine atom allows this compound to be a valuable building block for various nitrogen-containing heterocyclic systems, which are significant in medicinal chemistry.

Oxadiazoles: 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govjchemrev.com The synthesis of these heterocycles often involves the cyclization of acyl hydrazones or the reaction of hydrazides with various reagents. uobaghdad.edu.iq While direct synthesis from this compound is not commonly documented, its derivatives can be used to introduce the substituted phenyl ring into the oxadiazole structure. For example, 2-[N-methyl-N-(4-iodophenyl)aminomethyl]-1,3,4-oxadiazole can be synthesized and used as a synthon for further chemical modifications. researchgate.net

Triazoles: 1,2,3-triazoles are another important class of nitrogen-containing heterocycles. Their synthesis can be achieved through various methods, including the reaction of azides with alkynes. acs.org Iodo-substituted azides can be valuable precursors for creating functionalized triazoles. For instance, 4-iodo-substituted azides have been successfully used to afford iodo-containing triazoles, which can undergo further modifications. mdpi.com The synthesis of 1,2,4-triazoles can also be accomplished from 3-amino-1,2,4-triazoles, which are valuable starting materials for pharmaceuticals and other fine chemicals. google.com

Functionalized biaryl scaffolds are prevalent in many natural products, pharmaceuticals, and materials. rsc.org this compound can be utilized in cross-coupling reactions to form these important structures. The carbon-iodine bond is particularly susceptible to oxidative addition in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Negishi cross-coupling reactions. rsc.org

In a base-promoted direct coupling reaction, 1-iodo-4-methyl-2-nitrobenzene has been used to synthesize biaryls, although the presence of the electron-donating methyl group was found to be less favorable for the reaction, resulting in a 51% yield of the corresponding biaryl. acs.orgnih.gov This highlights the electronic effects of the substituents on the reactivity of the aryl halide in such coupling reactions.

Building Block for Nitrogen-Containing Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)

Development of Functionalized Derivatives for Specific Research Purposes

The modification of this compound allows for the creation of new molecules with tailored properties for various research applications, from fundamental studies of chemical reactivity to the development of new materials.

The study of how modifications to the structure of this compound affect its chemical reactivity is crucial for understanding and predicting the behavior of related compounds. Quantitative Structure-Activity Relationship (QSAR) studies on nitrobenzene (B124822) derivatives, for example, help in understanding how the chemical structure relates to the toxicology of these chemicals. dergipark.org.tr Such studies have shown that the biological properties of organic materials are strongly linked to their geometrical and electronic structures. dergipark.org.tr The position of substituents on the nitrobenzene ring can significantly influence the molecule's properties. dergipark.org.tr

Derivatives of this compound are valuable in the development of new ligands for catalysis and in the field of material science. The ability to introduce various functional groups through reactions at the iodo and nitro positions allows for the synthesis of molecules with specific electronic and steric properties.

For instance, biaryl derivatives, which can be synthesized from iodo-nitroaromatics, are important scaffolds for organic ligands used in catalysis. researchgate.net Furthermore, nitroaromatic compounds are known to modify the properties of polymers, suggesting potential applications in the development of new materials with specific functionalities. smolecule.com The synthesis of tetraphenylene-based cyclic iodonium (B1229267) salts, which can be used to create complex polycyclic hydrocarbons, has been achieved using 1-iodo-4-nitrobenzene (B147127) as a starting material. rsc.org These structures have potential applications as hole transport materials. rsc.org

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation

Application of Advanced NMR and Mass Spectrometry for Reaction Monitoring and Product Characterization

While specific literature detailing reaction monitoring for 4-Iodo-2-methyl-1-nitrobenzene is not widely available, the application of advanced NMR and mass spectrometry to related nitroaromatic compounds provides a clear framework for mechanistic elucidation. These techniques are crucial for identifying transient intermediates and characterizing final products, thereby mapping the reaction pathways.

Mechanistic studies on the reduction of nitroaromatics, a common transformation for this class of compounds, frequently employ these methods. For instance, in situ NMR monitoring can track the disappearance of the starting material and the appearance of products over time. nih.govacs.org In the catalytic reduction of nitroarenes, intermediates such as nitroso and hydroxylamine (B1172632) species are often proposed. nih.govacs.orgacs.org Monitoring reactions using 1H NMR spectroscopy can confirm the presence of these short-lived intermediates, which may be challenging to isolate. nih.govacs.org For example, studies on nitrosobenzene (B162901) reduction have used NMR to follow the reaction profile, confirming it as a plausible, albeit transient, intermediate in the pathway to aniline. nih.govacs.org Similarly, LC/MS studies on the reactions of nitroaromatic anti-tuberculosis agents with thiolates have indicated the transient formation of adducts, which are key to understanding the mechanism of action. nih.gov

In the context of this compound, these techniques would be applied to investigate reactions such as its reduction to 4-iodo-2-methylaniline (B78855) or its participation in nucleophilic aromatic substitution or cross-coupling reactions. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products, such as those formed in complex reaction mixtures. rsc.org For example, in the nitration of o-iodotoluene, a close structural relative, 1H NMR spectroscopy was used to identify a key iodosylbenzene derivative intermediate, which was crucial for resolving anomalies in the observed product distribution. rsc.org

Table 1: Spectroscopic Methods in the Mechanistic Analysis of Nitroaromatic Reactions

| Technique | Application | Insights Gained | Related Compound Example |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. | Identification of transient intermediates (e.g., nitroso, hydroxylamine); kinetic profiling. nih.govacs.org | Nitrobenzene (B124822), 4-tert-butylnitrobenzene nih.govacs.orgacs.org |

| Mass Spectrometry (LC/MS, HRMS) | Identification of products and intermediates in complex mixtures. | Confirmation of molecular weight and formula of adducts and final products. nih.govrsc.org | BTZ043 (nitroaromatic drug), 1-(iodoethynyl)-4-nitrobenzene (B12042047) nih.govrsc.org |

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates. | Confirmation of single-electron transfer (SET) pathways; identification of radical species. nih.govacs.orgresearchgate.net | 4-tert-butylnitrobenzene nih.govacs.org |

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. sphinxsai.com This technique provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and its interactions within a crystal lattice. While comprehensive crystallographic data for this compound itself are not extensively reported in publicly accessible databases, the analysis of its close derivatives offers valuable structural insights. biokeanos.comcam.ac.uk

The conformation of substituted nitrobenzenes is heavily influenced by the steric and electronic interplay between the nitro group and its adjacent substituents. The nitro group often twists out of the plane of the benzene (B151609) ring to alleviate steric strain, particularly when one or both ortho positions are substituted.

A study of 3-Iodo-2,6-dinitrotoluene, which features a similar substitution pattern, reveals that the molecule is nearly planar. researchgate.net However, in many other substituted nitrobenzenes, significant rotation of the nitro group is observed. For instance, in the crystal structure of 2,4-diiodo-3-nitroanisole, the presence of two ortho iodo substituents forces the nitro group to adopt a dihedral angle of 88.0 (3)° relative to the benzene ring. sphinxsai.com In contrast, a related compound with less steric hindrance, 4-chloro-1-iodo-2-nitrobenzene, shows smaller dihedral angles for its disordered nitro group (51.0 (3)° and 29.0 (2)°). This highlights how packing effects and steric demand contribute to the final molecular conformation in the solid state.

The arrangement of molecules in a crystal, or supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. In nitroaromatic compounds, these can include hydrogen bonds, halogen bonds, and π–π stacking interactions.

In the crystal structure of 3-Iodo-2,6-dinitrotoluene, the nearly planar molecules form columns stacked along the a-axis with an interplanar spacing of 3.478 (3) Å, indicative of π–π stacking. researchgate.net In other derivatives, weak C–H⋯O interactions are common, where a hydrogen atom from a methyl group or the aromatic ring interacts with an oxygen atom of a nitro group on an adjacent molecule. Halogen bonding, an interaction involving the iodine atom, can also play a role in stabilizing the crystal structure by interacting with electron-rich centers on neighboring molecules.

The dihedral angle between the nitro group and the benzene ring is a critical structural parameter that affects the molecule's electronic properties and reactivity. A larger dihedral angle reduces the conjugation between the nitro group's π-system and the aromatic ring. X-ray crystallographic studies of various substituted nitrobenzenes provide a clear picture of how ortho-substituents dictate this angle.

Steric hindrance is the dominant factor. When both ortho positions to the nitro group are substituted, as in 3-Iodo-2,6-dinitrotoluene, the steric clash between the substituents forces the nitro groups to rotate significantly. researchgate.net Even a single ortho substituent can induce a substantial twist. The data presented in the table below, compiled from studies on related compounds, demonstrates this trend. The size and nature of the ortho-substituent (e.g., Iodo vs. Chloro vs. Methyl) directly influence the degree of rotation.

Table 2: Comparison of Nitro Group Dihedral Angles in Substituted Nitrobenzenes

| Compound | Substituents Ortho to Nitro Group | Dihedral Angle (Nitro Group vs. Benzene Ring) | Reference |

| 2,5-Dimethyl-1,3-dinitrobenzene | One Methyl Group (per NO₂) | 44.50 (7)° and 31.67 (8)° | |

| 4-Chloro-1-iodo-2-nitrobenzene | One Iodo Group | 51.0 (3)° and 29.0 (2)° (disordered) | researchgate.net |

| 2,4-Diiodo-3-nitroanisole | Two Iodo Groups | 88.0 (3)° | sphinxsai.com |

| 2,4-Dichloro-1-iodo-6-nitrobenzene | One Iodo Group, One Chloro Group | 90° | acs.org |

This comparative data suggests that in this compound, with a methyl group in one ortho position, the nitro group would be expected to be significantly twisted out of the plane of the benzene ring.

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Transformations

A primary goal in modern synthetic chemistry is the development of reactions with high atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. savemyexams.comwiley-vch.dewiley-vch.de Reactions with 100% atom economy, such as addition reactions, are the ideal, as they generate no waste byproducts. savemyexams.com In contrast, substitution and elimination reactions are inherently less atom-economical. rsc.org For a compound like 4-iodo-2-methyl-1-nitrobenzene, future research will focus on designing transformations that maximize the incorporation of its core structure into more complex molecules while minimizing waste.

Catalytic processes are inherently superior to stoichiometric ones in terms of environmental impact and atom economy. rsc.org A key area of future development lies in catalytic transfer hydrogenation, which offers a sustainable and efficient pathway for the reduction of the nitro group. d-nb.info For instance, the reduction of nitroarenes like 4-iodonitrobenzene to the corresponding anilines using hydrazine (B178648) hydrate (B1144303) in the presence of iron chalcogenide carbonyl clusters is a process that works smoothly in aqueous media, avoiding the need for high-pressure hydrogen gas and producing high yields. rsc.org

Another promising avenue is the use of carbon monoxide (CO) as a highly atom-economical carbonyl source in aminocarbonylation reactions. acs.org Developing methods where this compound can participate in such reactions to form amides would represent a significant step towards more sustainable synthesis. acs.org The challenge is to create catalytic systems that can efficiently couple the aryl iodide with CO and a nitrogen source, potentially derived from the nitro group itself after reduction, in a tandem process.

Innovation in Catalytic Systems for Enhanced Selectivity and Mild Conditions

The presence of multiple reactive sites in this compound necessitates the development of highly selective catalysts. A significant challenge is the chemoselective transformation of one functional group while leaving others intact, such as the reduction of the nitro group without dehalogenation.

Recent innovations have shown promise in this area. For example, novel ZnX₂-modulated Pd/C and Pt/C catalysts have demonstrated very high chemoselectivity for the hydrogenation of 1-iodo-2-methyl-4-nitrobenzene. thieme-connect.com Similarly, a Pt@KIT-6 nanocomposite, featuring platinum nanoparticles embedded in a mesoporous silica (B1680970) material, has been used for the selective hydrogenation of halogenated nitroarenes with excellent conversion and selectivity (>99%) under mild conditions at room temperature. rsc.org

Rhodium(III) catalysts have been developed for the nitro-directed C–H alkynylation of nitrobenzenes, a reaction that functionalizes the position ortho to the nitro group. nih.govrsc.org This type of catalysis opens up new possibilities for regioselective functionalization that complements traditional cross-coupling at the iodo-position. Future work will likely focus on expanding the scope of such C-H functionalization reactions and developing catalysts that operate under even milder conditions.

The table below summarizes key findings in the development of innovative catalytic systems for reactions involving halogenated nitroarenes, including this compound.

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

| ZnX₂-modulated Pd/C and Pt/C | Selective Hydrogenation | 1-Iodo-2-methyl-4-nitrobenzene | High chemoselectivity for the nitro group. thieme-connect.com |

| Pt@KIT-6 Nanocomposite | Selective Hydrogenation | Halogenated Nitroarenes | >99% conversion and selectivity at room temperature. rsc.org |

| Rh(III) Complexes | C-H Alkynylation | Nitrobenzenes | Regioselective functionalization ortho to the nitro group. nih.govrsc.org |

| PdNPs@EDTA-CS | Heck Reaction | Iodobenzene | High yield under optimized conditions. mdpi.com |

| Fe₃Se₂(CO)₉ Cluster | Nitro Reduction | 4-Iodonitrobenzene | Fast (15 min), high yield (83%) in aqueous media. rsc.org |

Deeper Mechanistic Understanding of Complex Cross-Coupling and Functionalization Reactions

While cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira are well-established, a deeper mechanistic understanding is crucial for optimizing existing processes and designing new ones. nih.govubc.caacs.org The canonical mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org For this compound, the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0)) is the typical initiating step. researchgate.net

Future research will likely employ a combination of real-time reaction monitoring, kinetic studies, and computational modeling to unravel the intricate details of these catalytic cycles. ubc.ca For instance, mechanistic studies on C-N cross-coupling have shown that the catalyst's resting state and the kinetics can be complex, sometimes showing an inverse dependence on reactant concentrations. mit.edu Understanding these nuances is key to overcoming challenges like catalyst deactivation and slow reaction rates.

The mechanism of nitro-directed C-H functionalization is also an area of active investigation. Studies on Rh-catalyzed alkynylation suggest a turnover-limiting electrophilic C-H activation step ortho to the nitro group. nih.govrsc.org Further research is needed to fully elucidate the role of the nitro group as a directing group and to understand how the electronic and steric environment of the substrate influences the reaction pathway. This deeper understanding will enable the rational design of more efficient and selective catalysts for the direct functionalization of the C-H bonds in this compound.

Exploration of Novel Reactivity Modes for the Compound

The unique arrangement of functional groups in this compound offers opportunities for discovering novel reactivity beyond conventional transformations. The interaction between the ortho-methyl and nitro groups can lead to unique cyclization reactions. For example, o-substituted nitrobenzene (B124822) derivatives can undergo intramolecular reactions, and recent studies have uncovered unprecedented reactivity modes for related isatogens, which are valuable precursors to medicinally relevant molecules. whiterose.ac.ukacs.org

Another emerging area is the use of nitroarenes in photochemical reactions. The formation of an electron donor-acceptor (EDA) complex between a sulfinate and a nitroarene has been shown to enable the light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides. rsc.org Exploring the potential of this compound to participate in such EDA complexes could unlock new photochemical pathways for C-N and C-S bond formation.

Furthermore, the iodo-substituent itself can be used as a catalyst or precatalyst in certain reactions. Hypervalent iodine catalysts, generated in situ from iodoarenes, can mediate a variety of oxidative transformations. rsc.org Research into whether this compound can act as a precatalyst in oxidative C-H amination or other similar reactions could reveal a dual role for the compound as both a substrate and a catalytic species. rsc.orgacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, process control, scalability, and efficiency. uc.pt For reactions involving potentially energetic intermediates, such as those derived from nitro-containing compounds, flow chemistry provides enhanced heat management and minimizes the accumulation of hazardous materials.

The selective hydrogenation of halogenated nitroarenes has been successfully demonstrated in a continuous-flow microreactor using a Pt@KIT-6 nanocomposite catalyst. rsc.org This system allowed for precise control over reaction conditions, leading to high conversion and selectivity with excellent stability over 24 hours of continuous operation. rsc.org Similarly, palladium-catalyzed cross-coupling reactions, a staple transformation for the iodo-group of this compound, have been optimized using flow chemistry. acs.org Flow systems can enhance reaction efficiency, reduce catalyst loading, and simplify product purification. For example, a Suzuki reaction using a supported palladium catalyst in a flow reactor achieved quantitative conversion with a 93% isolated yield, surpassing the batch yield. acs.org

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the exploration of reaction conditions and the synthesis of compound libraries. ubc.ca By automating the variation of parameters such as temperature, flow rate, and reagent concentration, these platforms can rapidly identify optimal conditions for complex transformations involving this compound. The integration of this compound into automated workflows will be a key enabler for its application in high-throughput screening and the rapid development of new functional molecules.

常见问题

Q. What are the key considerations for synthesizing 4-Iodo-2-methyl-1-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires careful control of iodination and nitration steps. The methyl group at the 2-position directs electrophilic substitution, favoring iodination at the 4-position. Use aromatic nitration under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) is effective due to the compound’s moderate solubility in polar solvents . Optimize yields by pre-purifying starting materials (e.g., 2-methylnitrobenzene derivatives) and using anhydrous conditions to minimize hydrolysis.

Q. Physical Properties (for Purification) :

| Property | Value/Behavior | Reference |

|---|---|---|

| Solubility in H₂O | Insoluble | |

| Solubility in EtOH | Soluble | |

| Melting Point | ~173°C (decomposes) |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- Waste Management : Collect halogenated nitroaromatic waste separately and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to environmental persistence .

- Emergency Measures : Install eyewash stations and showers. Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid combustion, as thermal decomposition may release toxic iodine vapors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR to confirm methyl group integration (δ ~2.5 ppm) and aromatic proton splitting patterns. C NMR identifies nitro (C-NO₂) and iodine-substituted carbons (C-I, δ ~90–100 ppm).

- IR Spectroscopy : Detect nitro group asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (249.006 g/mol) and fragmentation patterns (e.g., loss of NO₂ or I groups) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 provides bond lengths/angles and intermolecular interactions. For example:

- Halogen Bonding : The iodine atom may form weak I···O interactions with nitro groups (distance ~3.3–3.5 Å), influencing crystal packing .

- Torsional Angles : Analyze methyl/nitro group orientations to assess steric effects.

Q. Crystallographic Data :

| Parameter | Observation | Reference |

|---|---|---|

| I···O Distance | 3.45 Å | |